molecular formula C40H28N12O10.2Cl B074174 Tetranitro Blue Tetrazolium CAS No. 1184-43-6

Tetranitro Blue Tetrazolium

Cat. No. B074174
CAS RN: 1184-43-6
M. Wt: 907.6 g/mol
InChI Key: VCESGVLABVSDRO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranitro Blue Tetrazolium is a redox indicator for enzymes . It is also known as 3,3’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-2,5-di (p -nitrophenyl)-2 H -tetrazolium Chloride .


Molecular Structure Analysis

The molecular formula of Tetranitro Blue Tetrazolium is C40H28Cl2N12O10 . It has a molecular weight of 907.64 g/mol .


Chemical Reactions Analysis

Tetranitro Blue Tetrazolium is used in biochemical research . It reacts with reactive oxygen species to form a formazan precipitate that can be detected as dark purple/blue spots under a microscope .


Physical And Chemical Properties Analysis

Tetranitro Blue Tetrazolium is a yellow powder with a molecular weight of 907.64 . It is soluble in water .

Scientific Research Applications

Cell Viability Assessment

Tetranitroblue tetrazolium chloride (NBT) can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble NBT to a deep blue-colored precipitate . This application is crucial in various fields of biological research, including toxicology, pharmacology, and cellular biology.

Immunodetection of Digoxigenin-Labeled Biomolecules

NBT is used in protocols for the immunodetection of digoxigenin-labeled biomolecules . This application is particularly useful in molecular biology and biochemistry for detecting specific sequences of DNA or RNA.

3. Immunodetection of Biotin-Labeled Glycoconjugates and Proteins Another application of NBT is in the immunodetection of biotin-labeled glycoconjugates and proteins . This technique is widely used in proteomics and glycomics to study protein expression and post-translational modifications.

In Situ Hybridization

NBT is used in in situ hybridization protocols . This technique allows for the visualization of specific DNA and RNA sequences in cells and tissues, and is widely used in genetics and cell biology.

Protein Electrophoresis & Western Blotting

NBT is used in protein electrophoresis and Western blotting . These techniques are fundamental in molecular biology and biochemistry for the separation and identification of proteins.

Diagnostic Assay Manufacturing

NBT is used in the manufacturing of diagnostic assays . These assays are critical tools in clinical diagnostics and biomedical research.

Hematology

NBT is used in hematology, the study of blood, blood-forming organs, and blood diseases . It is used in various tests and procedures to diagnose and monitor diseases such as anemia, leukemia, and lymphoma.

Histology

In histology, the study of the microscopic structure of tissues, NBT is used to stain cells and tissues for microscopic examination . This helps in the diagnosis and study of diseases at the cellular level.

Safety and Hazards

Tetranitro Blue Tetrazolium is harmful if swallowed, in contact with skin, or if inhaled . It is also flammable . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N12O10.2ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;;/h3-24H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCESGVLABVSDRO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28Cl2N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340653
Record name Tetranitrotetrazolium blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

907.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetranitro blue tetrazolium chloride

CAS RN

1184-43-6
Record name Tetranitrotetrazolium blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetranitrotetrazolium blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium] dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetranitro blue tetrazolium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPL95XJE37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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